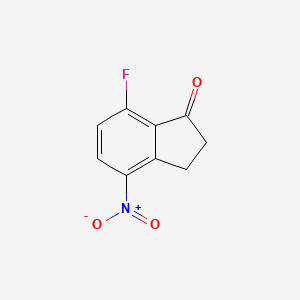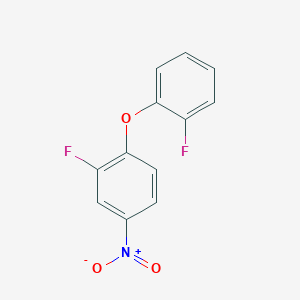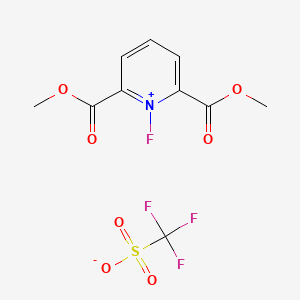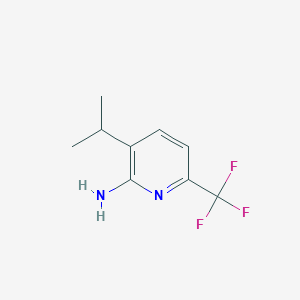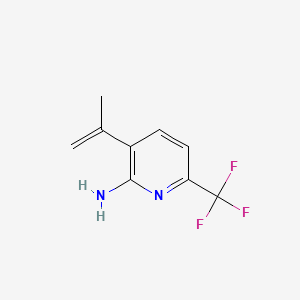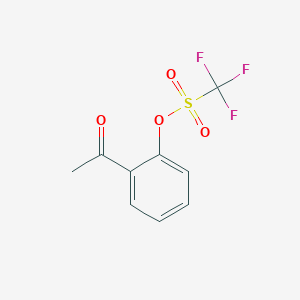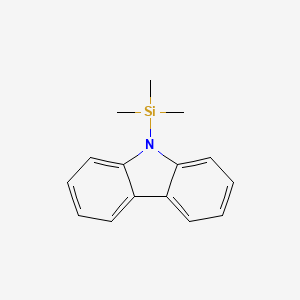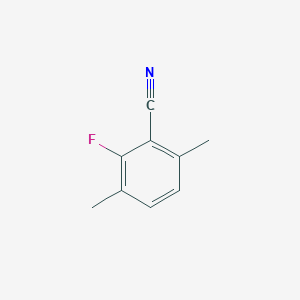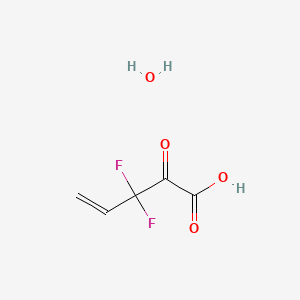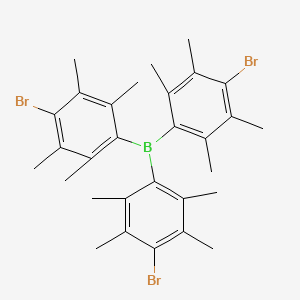
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane
概要
説明
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane is a boron-containing compound with the molecular formula C30H36BBr3 and a molecular weight of 647.13 g/mol It is characterized by the presence of three 4-bromo-2,3,5,6-tetramethylphenyl groups attached to a central boron atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane typically involves the reaction of 1,4-dibromo-2,3,5,6-tetramethylbenzene with boron trifluoride diethyl etherate . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of appropriate solvents and catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions: Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used.
Major Products Formed: The major products depend on the specific reactions and reagents used. For instance, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane has several applications in scientific research:
Biology and Medicine: Its potential biological activities are being explored, although detailed studies are limited.
Industry: The compound may be used in the development of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane
- 4,4’,4’'-boranetriyltris(2,3,5,6-tetramethylbenzoic acid)
Comparison: Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane is unique due to the presence of bromine atoms, which can be further modified to introduce various functional groups. This makes it a versatile compound for synthetic applications compared to its analogs that may lack such reactive sites .
特性
IUPAC Name |
tris(4-bromo-2,3,5,6-tetramethylphenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36BBr3/c1-13-19(7)28(32)20(8)14(2)25(13)31(26-15(3)21(9)29(33)22(10)16(26)4)27-17(5)23(11)30(34)24(12)18(27)6/h1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDHNGCDCAKILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1C)C)Br)C)C)(C2=C(C(=C(C(=C2C)C)Br)C)C)C3=C(C(=C(C(=C3C)C)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36BBr3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


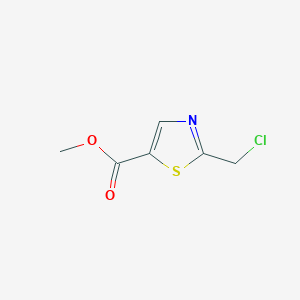
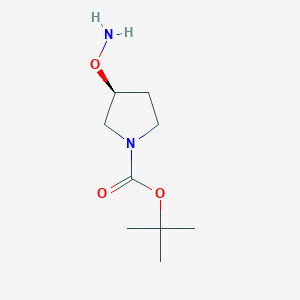
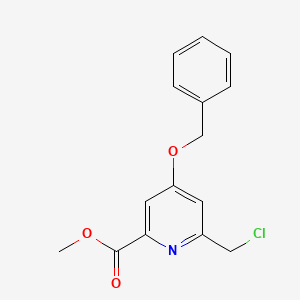
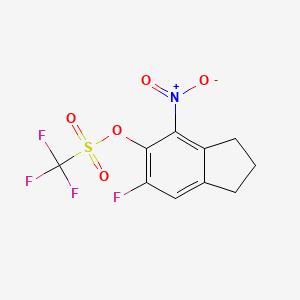
![3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8214415.png)
